molecular formula C8H11F2N3 B1435983 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine CAS No. 1851327-57-5

1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine

Cat. No. B1435983
M. Wt: 187.19 g/mol
InChI Key: YONXGUWJWQWFOT-UHFFFAOYSA-N
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Description

“1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine” is a chemical compound with a molecular formula of C8H11F2N3 . It is related to other compounds such as [(3,3-difluorocyclobutyl)methyl]urea and (3,3-Difluorocyclobutyl)methanamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine” includes a pyrazole ring attached to a 3,3-difluorocyclobutyl group via a methylene bridge . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazole derivatives are integral in the synthesis of novel heterocyclic compounds due to their reactivity and ability to form complex structures. Karcı and Karcı (2008) described the synthesis and absorption spectra of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives, showcasing the role of pyrazole derivatives in developing new dyes with potential applications in material science and industry (Karcı & Karcı, 2008).

Antitumor and Antimicrobial Activities

Titi et al. (2020) explored the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This study highlights the potential of pyrazole derivatives in contributing to the development of new therapeutic agents with specific antimicrobial and anticancer activities (Titi et al., 2020).

Green Synthesis Approaches

Feng et al. (2016) demonstrated a green synthesis approach for fused polycyclic pyrazolo[3,4-b][1,6]naphthyridine derivatives in ionic liquids, highlighting the environmental benefits of using greener methodologies for synthesizing complex heterocyclic compounds (Feng, Zhang, & Wang, 2016).

Advanced Materials and Chemical Synthesis

Nikpassand et al. (2010) developed a convenient ultrasound-promoted synthesis method for fused polycyclic pyrazolo[3,4-b]pyridines, showcasing the efficiency of modern synthesis techniques in producing high-yield heterocyclic compounds with potential applications in advanced materials (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3/c9-8(10)1-6(2-8)4-13-5-7(11)3-12-13/h3,5-6H,1-2,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONXGUWJWQWFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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